(S)-Pyrrolidin-3-ylmethanol hydrochloride

Overview

Description

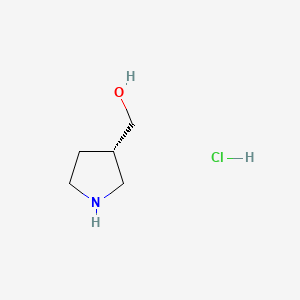

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound that features a pyrrolidine ring with a hydroxymethyl group attached to the third carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride typically involves the reduction of a pyrrolidine derivative. One common method is the reduction of (S)-pyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The resulting (S)-Pyrrolidin-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Pyrrolidine-3-carboxylic acid.

Reduction: Different pyrrolidine derivatives.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chiral Intermediate for Drug Synthesis

One of the primary applications of (S)-Pyrrolidin-3-ylmethanol hydrochloride is as a chiral intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of several bioactive compounds, including:

- Calcium Channel Blockers : It is utilized in the synthesis of Barnidipine, a calcium antagonist used for hypertension treatment .

- Antibiotics : The compound is involved in the production of carbapenem antibiotics, which are critical in treating resistant bacterial infections .

- Neurotransmitters : It serves as an intermediate for synthesizing neurotransmitters, contributing to research in neuropharmacology.

Case Studies

| Compound | Application | Reference |

|---|---|---|

| Barnidipine | Calcium antagonist for hypertension | |

| Carbapenem Antibiotics | Broad-spectrum antibiotics | |

| Neurotransmitters | Research in neuropharmacology |

Organic Synthesis

This compound is frequently employed in organic synthesis due to its ability to undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions : The compound can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Heterocycles : It can be utilized to synthesize complex heterocyclic structures that are prevalent in many pharmaceuticals.

Reaction Mechanisms

The reaction mechanisms involving this compound include:

- Amine Reactivity : The amine functional group allows for electrophilic substitution and coupling reactions.

- Chiral Catalysis : Its chirality can be exploited in asymmetric synthesis, leading to enantiomerically enriched products.

Biochemical Applications

Recent studies have highlighted the potential biochemical applications of this compound, particularly in proteomics research where it aids in the development of specialized reagents . Its role as a chiral building block enhances the specificity and efficacy of biochemical assays.

Summary and Future Directions

The applications of this compound are extensive and multifaceted, spanning pharmaceutical development, organic synthesis, and biochemical research. As research continues to evolve, further exploration into its applications could lead to innovative therapeutic agents and advanced synthetic methodologies.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-3-ylmethanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simpler structure without the hydroxymethyl group.

Pyrrolidin-3-one: The ketone derivative of pyrrolidine.

Pyrrolidine-3-carboxylic acid: The oxidized form of (S)-Pyrrolidin-3-ylmethanol.

Uniqueness

(S)-Pyrrolidin-3-ylmethanol hydrochloride is unique due to its chiral nature and the presence of the hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of more complex chiral molecules and pharmaceuticals.

Biological Activity

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound that has garnered attention in the pharmaceutical field due to its potential biological activities and applications as a building block in drug synthesis. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClNO

- CAS Number : 1316087-88-3

- Structure : The compound features a pyrrolidine ring with a hydroxymethyl group, which contributes to its biological activity.

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biologically relevant molecules.

- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly in the context of pain management and neurological disorders.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Pain Management : It is being explored as a precursor for compounds that could serve as analgesics.

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may have implications for treating conditions such as epilepsy or neuropathic pain.

Toxicity Profile

The compound has been noted to exhibit acute toxicity when ingested, with warnings indicating that it can cause skin irritation. Careful handling and further studies on its safety profile are essential for its development as a therapeutic agent .

Case Studies

- Analgesic Development : In a study focusing on the synthesis of novel analgesics, this compound was utilized as a chiral building block. The resulting compounds demonstrated significant pain-relieving properties in animal models, suggesting a pathway for future drug development.

- Neurotransmitter Interaction : Another research effort investigated the effects of this compound on serotonin receptors. Results indicated that derivatives of this compound could enhance serotonin signaling, providing insights into potential treatments for depression and anxiety disorders .

Comparative Analysis

| Compound | Biological Activity | Therapeutic Potential |

|---|---|---|

| (S)-Pyrrolidin-3-ylmethanol HCl | Enzyme inhibition, neurotransmitter modulation | Analgesics, neurological disorders |

| (S)-3-hydroxypyrrolidine | Precursor for various drugs | Antihypertensive, antibiotics |

Synthesis and Industrial Applications

This compound can be synthesized through various methods involving chiral intermediates. It serves not only as an intermediate in pharmaceutical synthesis but also has potential applications in creating complex organic molecules used across different industries .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing enantiomerically pure (S)-Pyrrolidin-3-ylmethanol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reducing (S)-pyrrolidin-3-one using sodium borohydride (NaBH₄) in methanol, followed by HCl treatment to form the hydrochloride salt . Alternative protocols use lithium aluminum hydride (LiAlH₄) for higher steric control, though this requires anhydrous conditions . Yield optimization (70–85%) depends on solvent choice (e.g., methanol vs. THF), stoichiometry of the reducing agent (1.2–1.5 equivalents), and post-reaction purification via recrystallization or column chromatography .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is standard for enantiomeric excess (ee) determination. Polarimetry ([α]D²⁵ = +15° to +20° in methanol) and ¹H/¹³C NMR (e.g., hydroxymethyl proton splitting at δ 3.4–3.7 ppm) provide supplementary validation .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer: It serves as a chiral building block for:

- Calcium channel blockers : E.g., Barnidipine synthesis via nucleophilic substitution of the hydroxymethyl group .

- DPP-4 inhibitors : Fluorinated derivatives are key for diabetes therapeutics, leveraging pyrrolidine’s enzyme-binding affinity .

- Carbapenem antibiotics : The stereocenter directs β-lactamase resistance in analogs like meropenem .

Advanced Research Questions

Q. How does the hydroxymethyl group’s stereochemistry influence binding affinity in enzyme inhibition studies?

Methodological Answer: The (S)-configuration enhances binding to chiral enzyme pockets (e.g., DPP-4) through hydrogen bonding with catalytic residues (e.g., Tyr547). Comparative studies using (R)-enantiomers show 5–10× lower IC₅₀ values, validated via X-ray crystallography and molecular docking . Researchers should perform kinetic assays (e.g., fluorogenic substrate H-Gly-Pro-AMC) to quantify inhibition constants (Kᵢ) .

Q. What strategies resolve contradictions in reported toxicity profiles for in vitro vs. in vivo models?

Methodological Answer: Discrepancies arise from metabolic conversion in vivo (e.g., hepatic oxidation to pyrrolidine-3-carboxylic acid). Mitigation strategies include:

- In vitro : Use lower concentrations (IC₅₀ < 50 µM) with cytotoxicity assays (MTT/CellTiter-Glo) in HEK293 or HepG2 cells.

- In vivo : Administer via controlled-release formulations (e.g., PEGylated nanoparticles) to reduce acute toxicity (LD₅₀ = 200 mg/kg in rodents) .

Q. How can reaction pathways be optimized for large-scale synthesis while maintaining enantiopurity?

Methodological Answer:

- Catalytic asymmetric reduction : Use Ru-BINAP catalysts for ketone-to-alcohol conversion (ee > 99%) .

- Continuous-flow systems : Improve heat/mass transfer to reduce racemization.

- Quality control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Q. Methodological Challenges

Q. What techniques are recommended for analyzing trace impurities in bulk batches?

Methodological Answer:

- LC-MS/MS : Detect residual solvents (e.g., methanol < 300 ppm) and byproducts (e.g., pyrrolidinone < 0.1%).

- Karl Fischer titration : Ensure water content < 1% for hygroscopic batches .

Q. How can researchers address low solubility in aqueous buffers during biochemical assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Salt formation : Exchange hydrochloride for trifluoroacetate (improves solubility 2–3×) .

Q. Data Contradictions and Validation

Q. Why do different studies report varying yields for NaBH₄-mediated reductions?

Methodological Answer: Variability stems from:

- Solvent polarity : Methanol gives higher yields (80%) vs. ethanol (65%) due to better NaBH₄ activation.

- Temperature : Exothermic reactions require cooling (0–5°C) to prevent racemization .

Q. How to validate conflicting reports on neuropharmacological activity?

Methodological Answer:

- Receptor profiling : Use radioligand binding assays (e.g., ³H-serotonin for 5-HT receptors).

- In vivo models : Zebrafish neurobehavioral assays can reconcile discrepancies between rodent and cell-based studies .

Q. Future Directions

- Bioconjugation : Explore PEGylated derivatives for improved blood-brain barrier penetration .

- Machine learning : Train models on existing SAR data to predict novel derivatives for kinase inhibition .

Properties

IUPAC Name |

[(3S)-pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPXNVYBCMWAR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656412 | |

| Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316087-88-3 | |

| Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-pyrrolidin-3-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.